molecular formula C13H19ClN2O B8257049 N-(4-(piperidin-2-yl)phenyl)acetamide hydrochloride

N-(4-(piperidin-2-yl)phenyl)acetamide hydrochloride

Cat. No.: B8257049
M. Wt: 254.75 g/mol
InChI Key: HCGSECWPURFYIJ-UHFFFAOYSA-N
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Description

N-(4-(piperidin-2-yl)phenyl)acetamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in the pharmaceutical industry due to its potential biological activities and applications in drug design and synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(piperidin-2-yl)phenyl)acetamide hydrochloride typically involves the reaction of 4-aminophenol with a corresponding carboxylic acid in the presence of a catalyst such as pyridine. The reaction is usually carried out at room temperature for 24 hours . Another method involves the coupling of 2-amino-4-(4-bromophenyl)thiazole with the desired piperidine derivative in the presence of dry dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and amination to produce the desired piperidine derivative .

Chemical Reactions Analysis

Types of Reactions

N-(4-(piperidin-2-yl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4-(piperidin-2-yl)phenyl)acetamide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of various piperidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticonvulsant properties.

    Medicine: Investigated for its potential use in drug design and development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-(4-(piperidin-2-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(piperidin-2-yl)phenyl)acetamide hydrochloride is unique due to its specific structure and the presence of the piperidine ring, which imparts distinct biological activities and chemical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

Properties

IUPAC Name

N-(4-piperidin-2-ylphenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10(16)15-12-7-5-11(6-8-12)13-4-2-3-9-14-13;/h5-8,13-14H,2-4,9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGSECWPURFYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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